N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydroxybutane backbone with a tridecylthio group and an octanamide moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of hydroxyl groups, followed by the introduction of the tridecylthio group through nucleophilic substitution. The final step involves the coupling of the intermediate with octanoyl chloride under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The tridecylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the amide group can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of lipid modifications on protein function.
Industry: It can be used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide involves its interaction with specific molecular targets. The dihydroxybutane backbone allows for hydrogen bonding with proteins, while the tridecylthio group can interact with hydrophobic regions. The octanamide moiety may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((2S,3S)-1,3-Dihydroxy-4-(decylthio)butan-2-yl)octanamide
- N-((2S,3S)-1,3-Dihydroxy-4-(dodecylthio)butan-2-yl)octanamide
- N-((2S,3S)-1,3-Dihydroxy-4-(tetradecylthio)butan-2-yl)octanamide
Uniqueness
N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The length of the tridecylthio group, in particular, influences its hydrophobicity and interaction with biological membranes, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C25H51NO3S |
---|---|
Molekulargewicht |
445.7 g/mol |
IUPAC-Name |
N-[(2S,3S)-1,3-dihydroxy-4-tridecylsulfanylbutan-2-yl]octanamide |
InChI |
InChI=1S/C25H51NO3S/c1-3-5-7-9-10-11-12-13-14-16-18-20-30-22-24(28)23(21-27)26-25(29)19-17-15-8-6-4-2/h23-24,27-28H,3-22H2,1-2H3,(H,26,29)/t23-,24+/m0/s1 |
InChI-Schlüssel |
FOIBJHCOSKEGLA-BJKOFHAPSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCSC[C@H]([C@H](CO)NC(=O)CCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCSCC(C(CO)NC(=O)CCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.